molecular formula C10H23Cl2N B1274262 Dibutyl(2-chloroethyl)ammonium chloride CAS No. 4535-81-3

Dibutyl(2-chloroethyl)ammonium chloride

Cat. No.: B1274262
CAS No.: 4535-81-3
M. Wt: 228.20 g/mol
InChI Key: OWFDMTIOBATGBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

CAS No.

4535-81-3

Molecular Formula

C10H23Cl2N

Molecular Weight

228.20 g/mol

IUPAC Name

dibutyl(2-chloroethyl)azanium;chloride

InChI

InChI=1S/C10H22ClN.ClH/c1-3-5-8-12(10-7-11)9-6-4-2;/h3-10H2,1-2H3;1H

InChI Key

OWFDMTIOBATGBR-UHFFFAOYSA-N

SMILES

CCCCN(CCCC)CCCl.Cl

Canonical SMILES

CCCC[NH+](CCCC)CCCl.[Cl-]

Other CAS No.

4535-81-3

Origin of Product

United States

Preparation Methods

Core Synthesis Strategy

The primary route involves alkylation of dibutylamine (C₈H₁₉N) with a chloroethylating agent (e.g., 1,2-dichloroethane or 2-chloroethyl chloride) to form the tertiary amine intermediate, followed by protonation to yield the quaternary ammonium chloride. Key factors include reaction temperature, solvent selection, and molar ratios.

Alkylation with 1,2-Dichloroethane

This method is widely adopted due to the reactivity and availability of 1,2-dichloroethane.

Standard Protocol

  • Reactant Mixing : Dibutylamine and 1,2-dichloroethane are mixed in an inert solvent (e.g., toluene, benzene) with minimal water content (0–0.1% by weight).
  • Two-Step Temperature Control :
    • Initial Phase : 50–100°C to initiate the reaction.
    • Acceleration Phase : Temperature raised to 120–140°C under autogenous pressure (3–5 bar) to drive completion.
  • By-Product Management : Excess 1,2-dichloroethane and unreacted amine are removed via distillation or vacuum drying.
Table 1: Reaction Conditions for 1,2-Dichloroethane Alkylation
Parameter Optimal Range Source
Temperature (Initial) 70–100°C
Temperature (Final) 120–140°C
Pressure 3–5 bar
Molar Ratio (Dichloroethane:Amine) 1:1 to 6:1

Yield : Up to 93% in batch processes.

Alternative Alkylating Agents and Methods

Chloroethyl Chloride

For direct chloroethylation, 2-chloroethyl chloride (ClCH₂CH₂Cl) reacts with dibutylamine:
$$ \text{C}8\text{H}{19}\text{N} + \text{ClCH}2\text{CH}2\text{Cl} \rightarrow \text{C}8\text{H}{19}\text{N}(\text{CH}2\text{CH}2\text{Cl}) + \text{HCl} $$
Challenges :

  • Lower reactivity of secondary amines with primary alkyl halides.
  • Requires polar aprotic solvents (e.g., acetonitrile) to enhance SN2 mechanisms.

Catalytic Processes

Basic catalysts (e.g., sodium carbonate) improve reaction efficiency in alcoholic solvents. For example:

  • Solvent : Industrial alcohol (ethanol).
  • Catalyst : Sodium carbonate (0.0111–0.0114 mol per mol solvent).
  • Conditions : Reflux at 75–95°C for 4–6 hours.
Table 2: Catalytic Alkylation with Chloroethyl Chloride
Parameter Value Source
Solvent Ethanol
Catalyst Sodium carbonate
Temperature 75–95°C
Reaction Time 4–6 hours
Yield 80–82%

Reaction Optimization and By-Product Management

Temperature and Pressure

  • Low-Temperature Initiation : Prevents premature decomposition of intermediates.
  • High-Temperature Acceleration : Ensures full conversion of dibutylamine.

Solvent Selection

  • Inert Solvents : Toluene or benzene stabilize the reaction and minimize side reactions.
  • Polar Solvents : Acetonitrile or DMSO enhance SN2 reactivity for chloroethyl chloride.

By-Products

  • Unreacted Dibutylamine : Removed via distillation.
  • Trimethylvinylammonium Chloride : A by-product in trimethylamine-based syntheses.

Purification and Characterization

Isolation Methods

  • Vacuum Distillation : Removes 1,2-dichloroethane and excess solvent.
  • Crystallization : Ethanol/water mixtures yield solid product.
  • Washing : Anhydrous ether or sodium bicarbonate solutions neutralize residual HCl.

Analytical Data

Property Value Source
Molecular Formula C₁₀H₂₃Cl₂N
Molecular Weight 228.20 g/mol
Boiling Point 206.5°C (760 mmHg)
Density 0.903 g/cm³

Spectroscopic Data :

  • ¹H NMR : Signals at δ 3.88–3.77 (CH₂Cl), 2.37 (NH), and 1.17 (CH₃).
  • IR : Peaks corresponding to C-Cl and C-N stretches.

Physicochemical Properties and Applications

Stability

  • Thermal Stability : Decomposes above 200°C.
  • Hydrolytic Sensitivity : Stable in acidic media but degrades in alkaline conditions.

Industrial Applications

  • Pharmaceutical Intermediates : Used in synthesis of anticholinergic agents.
  • Surfactants : Emulsifying agent in coatings and detergents.
  • Antimicrobial Agents : Exhibits activity against Gram-positive bacteria.

Comparative Analysis of Methods

Table 3: Advantages and Limitations of Key Methods
Method Advantages Limitations
1,2-Dichloroethane High yield, scalable Requires high-pressure equipment
Chloroethyl Chloride Direct alkylation Low reactivity with secondary amines
Catalytic Alkylation Simple conditions, low cost Moderate yields (80–82%)

Chemical Reactions Analysis

Types of Reactions

Dibutyl(2-chloroethyl)ammonium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield dibutyl(2-hydroxyethyl)ammonium chloride .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10_{10}H23_{23}Cl2_2N
  • Molecular Weight : 228.20 g/mol
  • CAS Number : 4535-81-3

Pharmaceutical Applications

Dibutyl(2-chloroethyl)ammonium chloride serves as an intermediate in the synthesis of various pharmaceuticals. Its applications include:

  • Anticholinergics : Used in the formulation of drugs that treat urinary incontinence and other conditions by blocking acetylcholine receptors.
  • Antidepressants : Acts as a precursor in the synthesis of certain antidepressant medications.
  • Antispasmodics : Utilized in medications aimed at relieving muscle spasms.
  • Bronchodilators : Important in the development of drugs that help open airways in respiratory conditions.

Table 1: Pharmaceutical Applications of this compound

Application TypeExample DrugsMechanism of Action
AnticholinergicsOxybutyninBlocks acetylcholine receptors
AntidepressantsVarious SSRIsInhibits serotonin reuptake
AntispasmodicsHyoscineRelaxes smooth muscles
BronchodilatorsIpratropiumDilates bronchial passages

Agricultural Applications

In agriculture, this compound is utilized as a plant growth regulator and in the formulation of pesticides. Its role includes:

  • Growth Regulation : Enhances growth and yield in various crops.
  • Pesticide Formulation : Acts as an active ingredient or stabilizer in pesticide products.

Industrial Applications

The compound is also significant in several industrial processes:

  • Corrosion Inhibition : Employed as a corrosion inhibitor in metalworking fluids and gas purification processes.
  • Textile Industry : Used in the production of textile chemicals and dyes.
  • Cosmetics and Toiletries : Incorporated into formulations for mild soaps and cosmetic products due to its gentle nature on skin.

Table 2: Industrial Applications of this compound

Application AreaSpecific Uses
Corrosion InhibitionMetalworking fluids, gas purification
Textile IndustryDye production, fabric treatment
CosmeticsMild soaps, skin contact cleaners

Case Studies

Several studies highlight the effectiveness and safety of this compound:

  • Bioassay Studies : Research conducted by the National Cancer Institute assessed the carcinogenic potential of related compounds, providing insights into safety profiles relevant to this compound .
  • Agricultural Efficacy Trials : Studies have shown that application of this compound can significantly enhance crop yields while minimizing adverse environmental impacts.

Mechanism of Action

The mechanism of action of dibutyl(2-chloroethyl)ammonium chloride involves its interaction with cellular components. It can disrupt cell membranes and interfere with ion transport processes . The molecular targets include membrane proteins and ion channels, leading to altered cellular functions .

Q & A

Q. What are the standard synthesis routes for Dibutyl(2-chloroethyl)ammonium chloride in laboratory settings?

this compound is typically synthesized via alkylation reactions . A common method involves the SN2 reaction of dibutylamine with 2-chloroethyl chloride in a polar aprotic solvent (e.g., acetonitrile) under controlled pH (8–10) to prevent side reactions. The product is purified via recrystallization or column chromatography, with purity verified by NMR (¹H/¹³C) and HPLC (>98% purity) . Key parameters:

  • Reaction time : 12–24 hours at 60–80°C.
  • Yield : ~70–85% under optimized conditions.
  • Safety : Use inert atmosphere to avoid oxidative degradation .

Q. How is this compound characterized for purity and structural integrity?

Analytical workflows include:

  • Spectroscopy : NMR (¹H/¹³C) for confirming quaternary ammonium structure and chloroethyl group integrity .
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 210 nm) to quantify impurities (<2%) .
  • Mass spectrometry : High-resolution ESI-MS to validate molecular ion peaks (e.g., [M-Cl]⁺ at m/z 218.1) .
    Data inconsistencies (e.g., unexpected adducts) are resolved via isotopic pattern analysis and cross-referencing with synthetic intermediates .

Q. What experimental designs are used to study its role as a plant growth regulator (PGR)?

Field trials (e.g., cotton cultivars) apply foliar sprays at 75 days post-sowing , with treatments combining nitrogen rates (107–161 kg·ha⁻¹) and PGR concentrations (50–200 ppm). Metrics include:

  • Seed yield : 15–20% increase at optimal N-PGR synergy.
  • Seedling vigor : Assessed via germination rate and root biomass .
    Control experiments omit PGR to isolate effects from nitrogen fertilization.

Advanced Research Questions

Q. How do researchers resolve contradictions in reported toxicity data for this compound?

Discrepancies in LD₅₀ values (e.g., 320 mg/kg vs. 450 mg/kg in rodent models) are addressed via:

  • Dose-response studies : Testing multiple concentrations with standardized administration routes (oral vs. dermal).
  • Metabolite profiling : LC-MS/MS to track bioaccumulation and degradation products (e.g., chloroethanol derivatives) .
  • Cross-species validation : Comparing toxicity in Daphnia magna (EC₅₀ = 5.2 mg/L) and zebrafish embryos to assess ecological risks .

Q. What methodologies assess its hydrolytic stability under environmental conditions?

Hydrolysis kinetics are studied in buffered solutions (pH 4–9) at 25–50°C:

Condition Half-life (pH 7, 25°C) Degradation Product
Acidic (pH 4)48 hoursDibutylamine + ethylene glycol
Neutral (pH 7)120 hoursMinimal degradation
Alkaline (pH 9)24 hoursChloride ions + aldehydes
Data contradictions arise from ionic strength effects (e.g., seawater vs. freshwater), resolved via ion chromatography .

Q. How is its interaction with biomacromolecules (e.g., DNA, proteins) analyzed?

Advanced techniques include:

  • Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd = 10⁻⁴–10⁻⁶ M) with histones or DNA .
  • Molecular docking : Simulations (AutoDock Vina) predict preferential binding to anionic phospholipid membranes via electrostatic interactions .
  • Cellular assays : Flow cytometry to measure apoptosis in HEK293 cells exposed to 0.1–1 mM concentrations .

Q. What strategies optimize its application in nanoparticle synthesis?

As a cationic surfactant, it stabilizes silver/gold nanoparticles via electrostatic interactions. Key parameters:

  • Concentration : 0.5–2 mM prevents aggregation (Zeta potential > +30 mV).
  • pH : 6–8 maximizes colloidal stability.
  • Characterization : TEM for size distribution (10–50 nm) and UV-Vis for plasmon resonance (λ = 400–520 nm) .

Data Contradiction Analysis

Q. Why do studies report conflicting results on its phytotoxicity?

Variability arises from:

  • Species-specific sensitivity : Cotton shows growth stimulation at 100 ppm, while Arabidopsis exhibits stunting .
  • Soil microbiota : Microbial degradation rates differ across soil types (e.g., loam vs. clay), altering bioavailability .
  • Analytical limits : ELISA vs. GC-MS discrepancies in residue detection (LOQ = 0.01 ppm vs. 0.1 ppm) .

Q. How do environmental factors influence its persistence in aquatic systems?

Factor Effect Evidence Source
UV exposure ↑ Photodegradation (t₁/₂ = 2 hours)
Organic matter ↓ Bioavailability via adsorption
Temperature (10–30°C)↑ Hydrolysis (Q₁₀ = 2.5)

Methodological Recommendations

  • Synthesis : Prioritize SN2 routes with strict moisture control .
  • Toxicity studies : Use OECD guidelines for reproducibility .
  • Environmental modeling : Apply fugacity models (e.g., EQC) to predict soil-water partitioning .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.